Methyl 4-chloro-3,5-bis(dimethylamino)benzoate
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Overview
Description
Methyl 4-chloro-3,5-bis(dimethylamino)benzoate is an organic compound with the molecular formula C12H18ClN2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3,5-bis(dimethylamino)benzoate typically involves the esterification of 4-chloro-3,5-bis(dimethylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-chloro-3,5-bis(dimethylamino)benzoic acid+methanolacid catalystMethyl 4-chloro-3,5-bis(dimethylamino)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3,5-bis(dimethylamino)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce quinones.
Scientific Research Applications
Methyl 4-chloro-3,5-bis(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-chloro-3,5-bis(dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-dimethylaminobenzoate: Similar structure but lacks the chlorine atom.
Methyl 4-chlorobenzoate: Similar structure but lacks the dimethylamino groups.
4-Chloro-3,5-dimethylaminobenzoic acid: The acid form of the compound.
Uniqueness
Methyl 4-chloro-3,5-bis(dimethylamino)benzoate is unique due to the presence of both chlorine and dimethylamino groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61544-46-5 |
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Molecular Formula |
C12H17ClN2O2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
methyl 4-chloro-3,5-bis(dimethylamino)benzoate |
InChI |
InChI=1S/C12H17ClN2O2/c1-14(2)9-6-8(12(16)17-5)7-10(11(9)13)15(3)4/h6-7H,1-5H3 |
InChI Key |
UYVHJAFBTJMJMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1Cl)N(C)C)C(=O)OC |
Origin of Product |
United States |
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